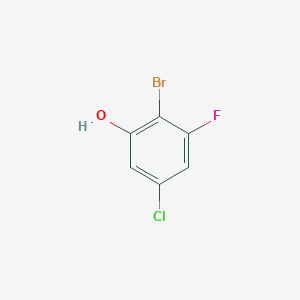

2-Bromo-5-chloro-3-fluorophenol

Übersicht

Beschreibung

2-Bromo-5-chloro-3-fluorophenol is a useful research compound. Its molecular formula is C6H3BrClFO and its molecular weight is 225.44 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists . These antagonists target the 5-HT3 and 5-HT4 receptors, which play crucial roles in the neurotransmission of serotonin in the central and peripheral nervous systems .

Mode of Action

It may be involved in nucleophilic substitution reactions, as suggested by its use in the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists . In these reactions, the bromine atom of 2-Bromo-5-chloro-3-fluorophenol could be replaced by a nucleophile, leading to the formation of a new compound .

Biochemical Pathways

Given its potential role in the synthesis of 5-ht3 and 5-ht4 antagonists, it may indirectly influence the serotonin signaling pathway .

Result of Action

If it is indeed involved in the synthesis of 5-ht3 and 5-ht4 antagonists, its action could result in the inhibition of these receptors, potentially affecting serotonin neurotransmission .

Biochemische Analyse

Biochemical Properties

2-Bromo-5-chloro-3-fluorophenol plays a significant role in biochemical reactions, particularly in the synthesis of polycyclic compounds and as a building block for various chemical reactions . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The compound’s halogenated structure allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of complex molecules . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . The compound’s ability to interact with cell membrane receptors and intracellular proteins can result in alterations in cell function, including changes in cell proliferation, apoptosis, and differentiation. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, inhibiting or activating their activity through covalent or non-covalent interactions . For example, this compound can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and phenotype.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have minimal effects on cellular function and overall health . At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of careful dosage selection in experimental studies involving animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways can influence the compound’s bioavailability, toxicity, and overall effects on cellular function. Understanding the metabolic fate of this compound is essential for predicting its behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . Its distribution can be influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters . The localization and accumulation of this compound in different tissues can impact its biological effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes

Biologische Aktivität

2-Bromo-5-chloro-3-fluorophenol (CAS No. 1805479-11-1) is a halogenated phenolic compound that has gained attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in pharmacology and toxicology.

- Molecular Formula : C6H3BrClFO

- Molecular Weight : 225.4428 g/mol

- Solubility : Soluble in various organic solvents; specific solubility depends on the solvent used.

- Storage : Recommended storage at -80°C for up to 6 months or -20°C for 1 month to maintain stability .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. A study highlighted its potential as an effective agent against antibiotic-resistant bacteria, making it a candidate for further development in antimicrobial therapies .

Cytotoxic Effects

Studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells. For instance, a case study detailed its application in inducing cell death in human breast cancer cells, suggesting a mechanism linked to mitochondrial dysfunction and oxidative stress .

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. Its inhibitory effects on proteases and kinases have been documented, indicating potential applications in metabolic disorders and cancer therapy. The compound's ability to modulate signaling pathways such as the PI3K/Akt/mTOR pathway further emphasizes its therapeutic potential .

Toxicological Studies

Toxicity studies reveal that while this compound has beneficial biological activities, it also poses risks at higher concentrations. Research indicates a correlation between its hydrophobic properties and toxicity levels in mammalian systems, particularly affecting mitochondrial functions. A quantitative structure-activity relationship (QSAR) analysis has suggested that the compound's toxicity is influenced by its partitioning behavior across lipid membranes .

Table of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on the compound's effect on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated significant inhibition at low concentrations, suggesting its potential as a new antimicrobial agent.

- Cancer Cell Studies : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in viability of several cancer cell lines, including breast and prostate cancer cells.

- Toxicological Assessment : Research involving isolated rat hepatocytes revealed that exposure to high concentrations of the compound led to increased cell death and oxidative stress markers.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

| Step | Description |

|---|---|

| Starting Material | Phenolic compound (e.g., 3-fluorophenol) |

| Reagents | Bromine, chlorine, fluorine sources |

| Conditions | Controlled temperature and solvent conditions |

| Yield Optimization | Continuous flow reactors for large-scale production |

Organic Synthesis

2-Bromo-5-chloro-3-fluorophenol serves as a crucial building block in organic synthesis. Its halogen atoms allow for various substitution reactions, making it a versatile intermediate for synthesizing more complex molecules .

Key Reactions:

- Substitution Reactions: The halogens can be replaced with other functional groups.

- Coupling Reactions: It participates in reactions like Suzuki-Miyaura coupling to form biaryl compounds .

Research has indicated potential biological activities of this compound, particularly in antimicrobial and antiviral domains. Studies have shown that compounds with similar structures exhibit varying degrees of toxicity against different microorganisms .

Case Study: Antimicrobial Activity

- In vitro studies demonstrated that this compound exhibits significant antimicrobial properties against specific bacterial strains. The mechanism likely involves interaction with bacterial cell membranes or vital metabolic pathways .

Medicinal Chemistry

The compound is being explored in medicinal chemistry for its potential use in drug development. It has been implicated in the synthesis of pharmaceutical intermediates that may lead to new therapeutic agents for diseases such as Huntington's disease .

Environmental Studies

This compound's environmental impact has also been assessed due to its potential toxicity. Research into its degradation pathways and effects on aquatic organisms is ongoing, highlighting the need for careful evaluation in environmental contexts .

Comparison with Related Compounds

To understand the uniqueness of this compound, it's beneficial to compare it with structurally similar compounds.

| Compound | Structural Features | Applications |

|---|---|---|

| 5-Bromo-2-chloro-4-fluorophenol | Different halogen positions | Pharmaceutical research |

| 2-Bromo-5-fluorophenol | Lacks chlorine | Organic synthesis |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Key intermediate for SGLT2 inhibitors | Diabetes therapy research |

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPSSYIBODSDRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.